![molecular formula C24H31N3O4S B1198847 N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide is a member of piperidines.
Applications De Recherche Scientifique
Synthesis and Potential Pharmacological Activity
Research on closely related compounds has focused on their synthesis and potential pharmacological activities. For instance, Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, aiming to explore their pharmacological interest. These efforts highlight the ongoing interest in developing compounds with therapeutic potentials, such as the mentioned compound, for various medical applications (Bijev, Prodanova, & Nankov, 2003).
Structural and Conformational Studies
Conformational and structural studies of similar compounds have been carried out to understand their molecular frameworks better, which is crucial for their potential pharmacological applications. For example, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent. Such studies are fundamental in designing and developing new drugs by providing insights into the molecule's interaction mechanisms at the atomic level (Banerjee et al., 2002).
Impurity Identification in Pharmaceutical Compounds
Research also extends into the pharmaceutical quality control domain, as seen in the work by Kancherla et al. (2018), who identified, isolated, and synthesized novel impurities in Repaglinide, a diabetes drug. Such studies underscore the importance of understanding and controlling the synthesis and composition of complex pharmaceutical compounds to ensure their safety and efficacy (Kancherla et al., 2018).
Anti-angiogenic and DNA Cleavage Studies
Novel compounds including similar structural motifs have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant potential as anticancer agents by blocking blood vessel formation and exhibiting DNA cleavage activities. This research indicates the broader applicability of such compounds in developing new cancer therapies (Kambappa et al., 2017).
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C24H31N3O4S |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-2-31-23-8-4-3-7-22(23)25-24(28)19-13-17-26(18-14-19)20-9-11-21(12-10-20)32(29,30)27-15-5-6-16-27/h3-4,7-12,19H,2,5-6,13-18H2,1H3,(H,25,28) |
Clé InChI |
VUUGZXQBIDNYNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





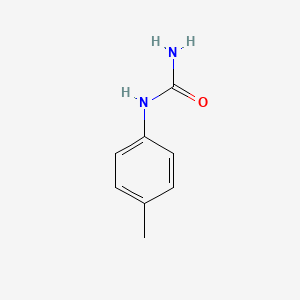

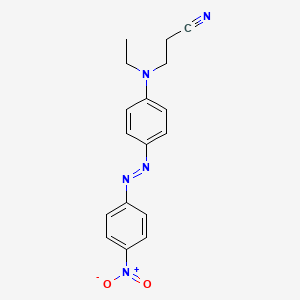
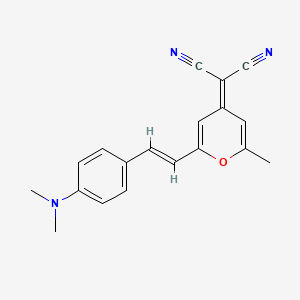
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)

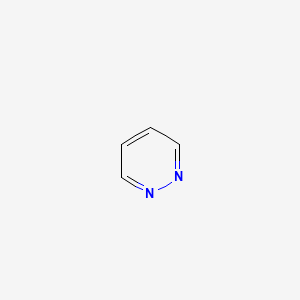


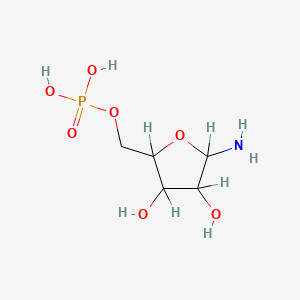
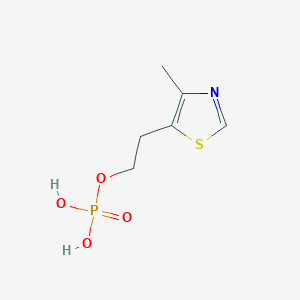
![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)